molecular formula C19H16BrN5O3 B2751308 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-51-1

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2751308
CAS No.: 951897-51-1
M. Wt: 442.273
InChI Key: PFYBXTAVNUJTRJ-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[c]isoxazole core, the introduction of the bromophenyl group, and the construction of the triazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

1-(3-(4-Bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-(4-Fluorophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromine atom may enhance its reactivity and binding affinity to certain targets.

Properties

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O3/c1-11-17(19(27)21-8-9-26)22-24-25(11)14-6-7-16-15(10-14)18(28-23-16)12-2-4-13(20)5-3-12/h2-7,10,26H,8-9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYBXTAVNUJTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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